molecular formula C25H18N2O4 B11598634 N-(3-acetylphenyl)-2-(1,3-benzodioxol-5-yl)quinoline-4-carboxamide

N-(3-acetylphenyl)-2-(1,3-benzodioxol-5-yl)quinoline-4-carboxamide

Cat. No.: B11598634
M. Wt: 410.4 g/mol
InChI Key: LUYWECCYONCOFV-UHFFFAOYSA-N
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Description

“N-(3-acetylphenyl)-2-(1,3-benzodioxol-5-yl)quinoline-4-carboxamide” is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzodioxole and quinoline moieties suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-acetylphenyl)-2-(1,3-benzodioxol-5-yl)quinoline-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of the Benzodioxole Group: This step might involve the coupling of a benzodioxole derivative with the quinoline core using a palladium-catalyzed cross-coupling reaction.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents.

Medicine

Industry

In the industrial sector, such compounds can be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of “N-(3-acetylphenyl)-2-(1,3-benzodioxol-5-yl)quinoline-4-carboxamide” would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The benzodioxole moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxamide: Lacks the benzodioxole and acetylphenyl groups.

    N-(3-acetylphenyl)quinoline-4-carboxamide: Lacks the benzodioxole group.

    2-(1,3-benzodioxol-5-yl)quinoline-4-carboxamide: Lacks the acetylphenyl group.

Uniqueness

The presence of both the benzodioxole and acetylphenyl groups in “N-(3-acetylphenyl)-2-(1,3-benzodioxol-5-yl)quinoline-4-carboxamide” may confer unique biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H18N2O4

Molecular Weight

410.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-(1,3-benzodioxol-5-yl)quinoline-4-carboxamide

InChI

InChI=1S/C25H18N2O4/c1-15(28)16-5-4-6-18(11-16)26-25(29)20-13-22(27-21-8-3-2-7-19(20)21)17-9-10-23-24(12-17)31-14-30-23/h2-13H,14H2,1H3,(H,26,29)

InChI Key

LUYWECCYONCOFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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